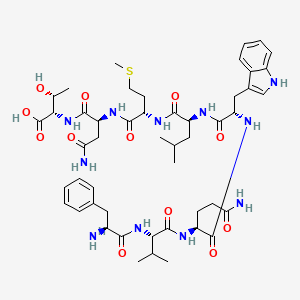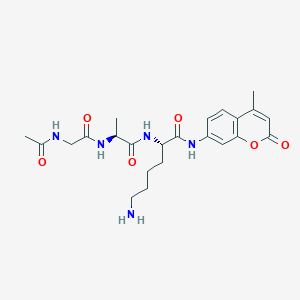
Ac-GAK-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-GAK-AMC is a fluorescent substrate used to measure protease activity. The compound consists of a peptide sequence (Ac-Gly-Ala-Lys) conjugated to a fluorescent group, 7-amino-4-methylcoumarin (AMC). In the presence of protease, this compound is hydrolyzed to release the fluorescent AMC, which can be detected and measured .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ac-GAK-AMC is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a resin-bound peptide chain. The peptide sequence Ac-Gly-Ala-Lys is assembled, and the AMC group is attached to the lysine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The product is typically stored as a dry powder at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Ac-GAK-AMC primarily undergoes hydrolysis in the presence of proteases. This reaction cleaves the peptide bond between the lysine residue and the AMC group, releasing the fluorescent AMC .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of specific proteases, such as histone deacetylases (HDACs). The reaction is typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amino-4-methylcoumarin (AMC) .
Aplicaciones Científicas De Investigación
Ac-GAK-AMC is widely used in scientific research to measure protease activity. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study protease kinetics and inhibition
Biology: Employed in cell-based assays to monitor protease activity in various biological processes
Medicine: Utilized in drug discovery to screen for potential protease inhibitors
Industry: Applied in quality control processes to ensure the activity of protease-containing products
Mecanismo De Acción
Ac-GAK-AMC exerts its effects through hydrolysis by proteases. The protease cleaves the peptide bond between the lysine residue and the AMC group, releasing the fluorescent AMC. The fluorescence intensity is proportional to the protease activity, allowing for quantitative measurement .
Comparación Con Compuestos Similares
Similar Compounds
Ac-RGK-AMC: Another fluorescent substrate with a similar peptide sequence but different amino acid composition
Boc-Lys(Ac)-AMC: A substrate used to measure histone deacetylase activity.
Uniqueness
Ac-GAK-AMC is unique due to its specific peptide sequence and its application in measuring a wide range of protease activities. Its high sensitivity and specificity make it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C23H31N5O6 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C23H31N5O6/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32)/t14-,18-/m0/s1 |
Clave InChI |
YMVGVQDYIOBRJU-KSSFIOAISA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


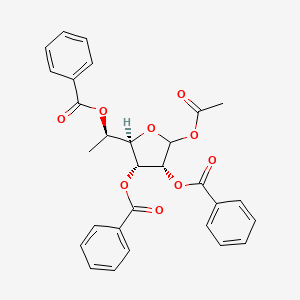
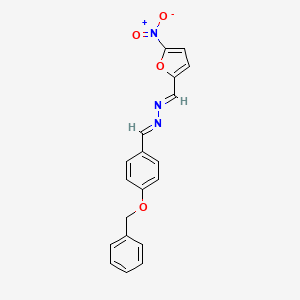
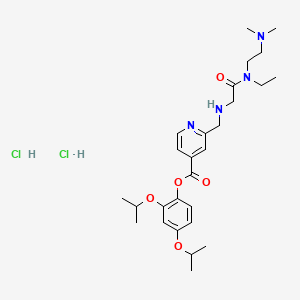
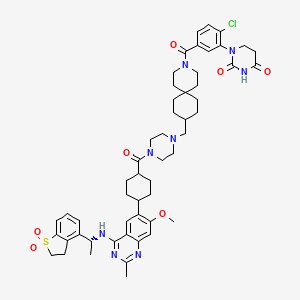
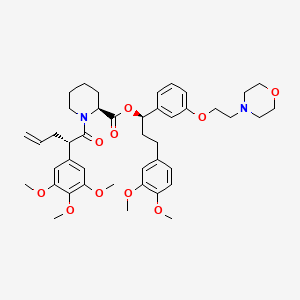

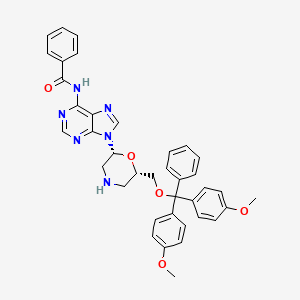
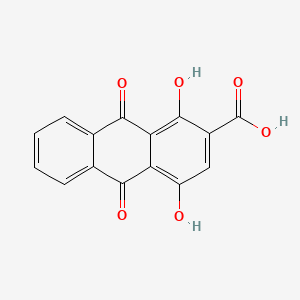
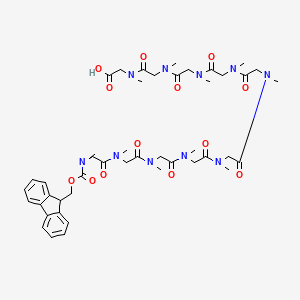
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
